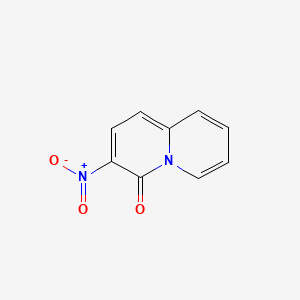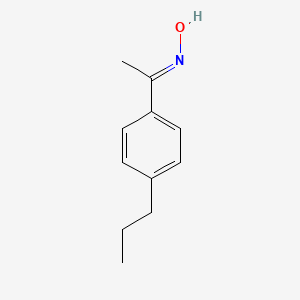
1-(4-Propylphenyl)ethan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Propylphenyl)ethan-1-one oxime is an organic compound with the molecular formula C11H15NO It is a derivative of oxime, characterized by the presence of a propyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Propylphenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(4-propylphenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-Propylphenyl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: 1-(4-Propylphenyl)ethan-1-amine.
Substitution: Various substituted oxime derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Propylphenyl)ethan-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Propylphenyl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)ethan-1-one oxime
- 1-(4-Ethylphenyl)ethan-1-one oxime
- 1-(4-Isopropylphenyl)ethan-1-one oxime
Uniqueness
1-(4-Propylphenyl)ethan-1-one oxime is unique due to the presence of the propyl group, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl group provides a different steric and electronic environment, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(NE)-N-[1-(4-propylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3/b12-9+ |
InChI Key |
MXHLSFASFWJLBF-FMIVXFBMSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)/C(=N/O)/C |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
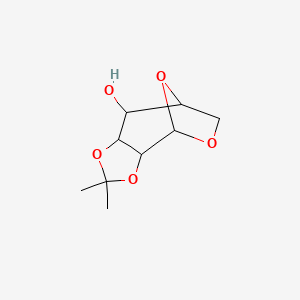
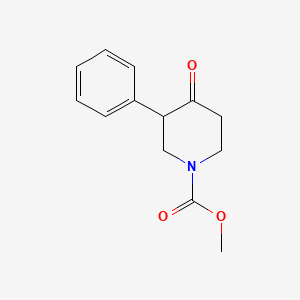

![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
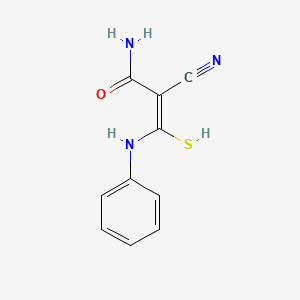
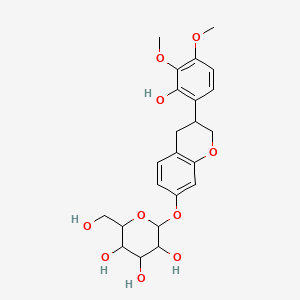
![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)
